6-(Ethoxymethyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyrimidin-4-amine with ethoxymethyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylpyrimidin-4-amine in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate to the solution.
- Slowly add ethoxymethyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid metabolism or enzyme inhibition.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the role of pyrimidine derivatives in biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(Ethoxymethyl)-2-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors or proteins. The ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methoxymethyl)-2-methylpyrimidin-4-amine
- 6-(Isopropoxymethyl)-2-methylpyrimidin-4-amine
- 6-(Butoxymethyl)-2-methylpyrimidin-4-amine
Uniqueness
6-(Ethoxymethyl)-2-methylpyrimidin-4-amine is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxymethyl groups, the ethoxymethyl derivative may exhibit distinct solubility, stability, and interaction profiles with biological targets.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-(ethoxymethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-12-5-7-4-8(9)11-6(2)10-7/h4H,3,5H2,1-2H3,(H2,9,10,11) |
InChI Key |
GSTFFWWFVNMHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C)N |
Origin of Product |
United States |
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